

Application Notes and Protocols for JNK Inhibitor VIII

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Compound of Interest		
Compound Name:	JNK Inhibitor VIII	
Cat. No.:	B1673077	Get Quote

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These application notes provide detailed protocols for the preparation and use of **JNK Inhibitor VIII**, a potent and selective ATP-competitive inhibitor of c-Jun N-terminal kinases (JNK).

Introduction

JNK Inhibitor VIII, also known as TCS JNK 6o, is a cell-permeable aminopyridine compound that effectively inhibits JNK1, JNK2, and JNK3.[1][2][3] It demonstrates high selectivity for JNKs over a wide range of other kinases.[2][4] The c-Jun N-terminal kinase (JNK) signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[5][6] This pathway is activated by various stress stimuli, including inflammatory cytokines, ultraviolet radiation, and osmotic shock, and plays a pivotal role in regulating cellular processes such as apoptosis, inflammation, and cell differentiation.[7][8]

Chemical Properties

A summary of the key chemical properties of **JNK Inhibitor VIII** is presented in the table below.



Property	Value	Reference
Synonyms	TCS JNK 6o, N-(4-Amino-5-cyano-6-ethoxypyridin-2-yl)-2-(2,5-dimethoxyphenyl)acetamide	[1][3]
Molecular Formula	C18H20N4O4	[1][9]
Molecular Weight	356.38 g/mol	[1][9]
CAS Number	894804-07-0	[1][9]
Appearance	Solid, brown powder	[3]

Solubility

The solubility of **JNK Inhibitor VIII** in various solvents is crucial for the preparation of stock solutions.

Solvent	Solubility	Notes	Reference
DMSO	10 mg/mL to 71 mg/mL (199.22 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility.	[1][3]
Ethanol	Insoluble	[1][9]	
Water	Insoluble	[1][9]	-
DMF	10 mg/mL	[4]	-
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	[4]	

Inhibitory Activity

JNK Inhibitor VIII exhibits potent and selective inhibition of JNK isoforms.



Target	IC50	Kı	Reference
JNK1	45 nM	2 nM	[1][2][9]
JNK2	160 nM	4 nM	[1][2][9]
JNK3	52 nM	[1][2]	

Experimental Protocols

Protocol 1: Preparation of JNK Inhibitor VIII Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **JNK Inhibitor VIII** in DMSO.

Materials:

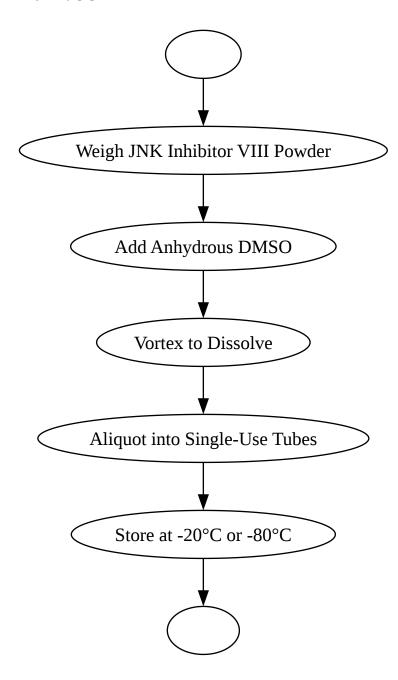
- JNK Inhibitor VIII powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, polypropylene microcentrifuge tubes

Procedure:

- Weighing: Accurately weigh out the desired amount of JNK Inhibitor VIII powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.56 mg of the inhibitor (Molecular Weight = 356.38 g/mol).
- Dissolving: Add the appropriate volume of anhydrous DMSO to the inhibitor powder. For a 10 mM stock, add 1 mL of DMSO to 3.56 mg of the inhibitor.
- Solubilization: Vortex the solution thoroughly until the inhibitor is completely dissolved.
 Gentle warming to 37°C or sonication can aid in solubilization if necessary.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles.



• Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]



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Caption: Simplified JNK signaling pathway and the point of inhibition by JNK Inhibitor VIII.

Safety Precautions



JNK Inhibitor VIII is for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

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